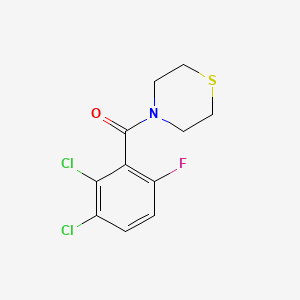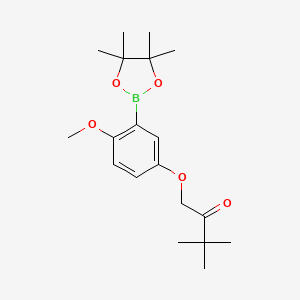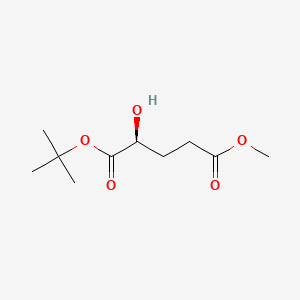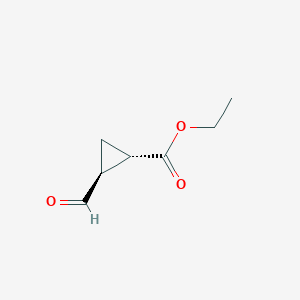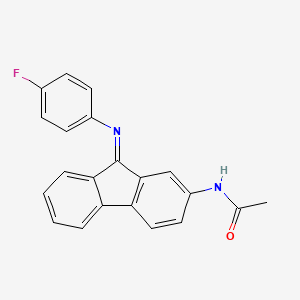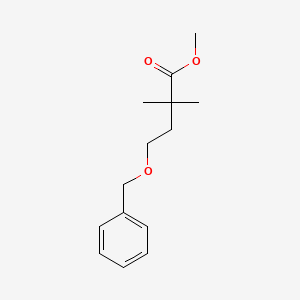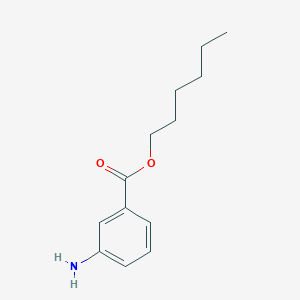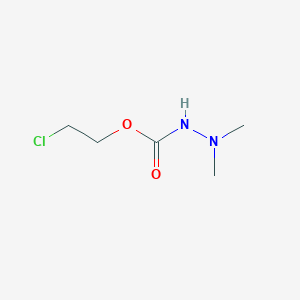
2-Chloroethyl 2,2-dimethylhydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroethyl N-dimethylaminocarbamate is an organic compound with the molecular formula C5H11ClN2O2 It is a carbamate derivative, characterized by the presence of a chloroethyl group and a dimethylamino group attached to the carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-dimethylaminocarbamate typically involves the reaction of 2-chloroethanol with dimethylamine and phosgene. The reaction proceeds as follows:
Step 1: 2-chloroethanol reacts with phosgene to form 2-chloroethyl chloroformate.
Step 2: The 2-chloroethyl chloroformate then reacts with dimethylamine to yield 2-chloroethyl N-dimethylaminocarbamate.
The reaction conditions generally require an inert atmosphere, such as nitrogen, and the use of a solvent like dichloromethane. The temperature is maintained at low to moderate levels to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 2-chloroethyl N-dimethylaminocarbamate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the desired reaction conditions and improving the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloroethyl N-dimethylaminocarbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Nucleophilic Substitution: The major products are substituted carbamates, depending on the nucleophile used.
Hydrolysis: The primary products are dimethylamine and carbon dioxide.
Oxidation: The products vary based on the extent of oxidation and the specific oxidizing agent used.
Applications De Recherche Scientifique
2-chloroethyl N-dimethylaminocarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloroethyl N-dimethylaminocarbamate involves its interaction with biological molecules, particularly proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. This can result in the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloroethyl N-methylaminocarbamate
- 2-chloroethyl N-ethylaminocarbamate
- 2-chloroethyl N-propylaminocarbamate
Uniqueness
2-chloroethyl N-dimethylaminocarbamate is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89380-83-6 |
|---|---|
Formule moléculaire |
C5H11ClN2O2 |
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
2-chloroethyl N-(dimethylamino)carbamate |
InChI |
InChI=1S/C5H11ClN2O2/c1-8(2)7-5(9)10-4-3-6/h3-4H2,1-2H3,(H,7,9) |
Clé InChI |
OGCBJCAKCWKYPB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


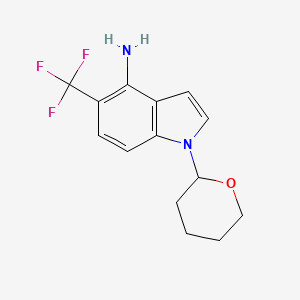

![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)
